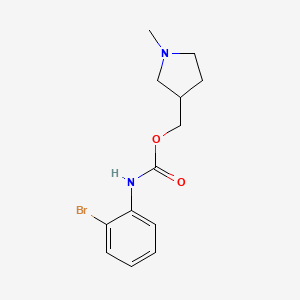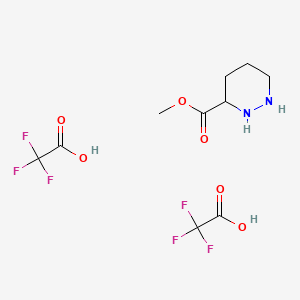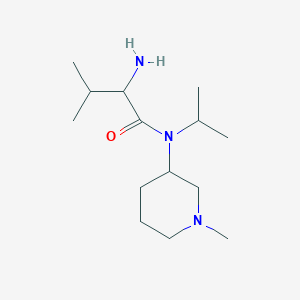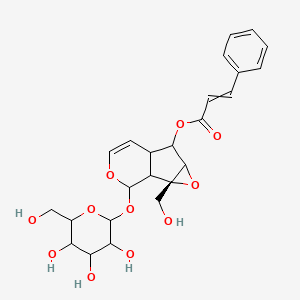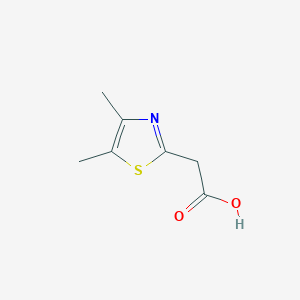
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid is an organic compound with a complex structure that includes amino, bromo, chloro, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-4-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups through reactions like Suzuki coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, amides, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the chloro group.
2-Amino-5-bromobenzoic acid: Lacks both the chloro and methyl groups.
2-Amino-5-chloro-3-methylbenzoic acid: Lacks the bromo group.
Uniqueness
The uniqueness of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of amino, bromo, chloro, and methyl groups allows for a wide range of modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-amino-5-bromo-3-chloro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13) |
InChI Key |
OMTGNIPSJXGEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
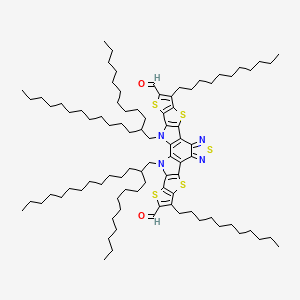
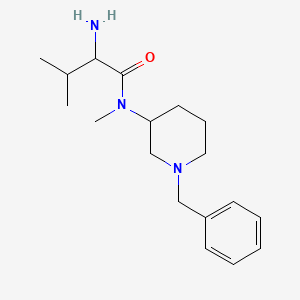
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
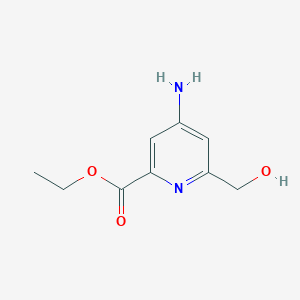
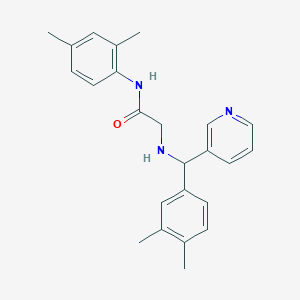
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
